molecular formula C11H16FN3O3 B1668449 Carmofure CAS No. 61422-45-5

Carmofure

Cat. No. B1668449
CAS RN: 61422-45-5
M. Wt: 257.26 g/mol
InChI Key: AOCCBINRVIKJHY-UHFFFAOYSA-N
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Description

Carmofur, also known as HCFU (1-hexylcarbamoyl-5-fluorouracil), is a pyrimidine analogue used as an antineoplastic agent . It is a derivative of fluorouracil, being a lipophilic-masked analog of 5-FU that can be administered orally .


Synthesis Analysis

The synthesis of Carmofur has been reported by Ozaki et al. by treating 5-FU with phosgene and hexylamine .


Molecular Structure Analysis

Carmofur has the chemical formula C11H16FN3O3 and a molar mass of 257.265 g·mol −1 . The IUPAC name for Carmofur is 5-fluoro- N -hexyl-2,4-dioxo-pyrimidine-1-carboxamide .

Scientific Research Applications

Antineoplastic Agent

  • Application Summary: Carmofur, also known as HCFU (1-hexylcarbamoyl-5-fluorouracil), is a pyrimidine analogue used as an antineoplastic agent . It is a derivative of fluorouracil, being a lipophilic-masked analog of 5-FU that can be administered orally .
  • Methods of Application: Carmofur prodrug is ingested and taken up in the intestine, overcoming the problem of 5-FU degradation by dihydropyrimidine dehydrogenase. Once inside a cell, the carmofur prodrug is converted into 5-FU .
  • Results/Outcomes: Carmofur has been used as adjuvant chemotherapy for curatively resected colorectal cancer patients in China, Japan, and Finland for many years . Trials and meta-analyses have confirmed that the drug is effective on patients with this cancer type, extending their survival .

Antiviral Agent

  • Application Summary: Carmofur has been shown to inhibit the SARS-CoV-2 main protease, and is therefore a promising lead compound to develop new antiviral treatment for COVID-19 .

Certainly, here are more applications of Carmofur based on the available data :

Acid Ceramidase Inhibitor

  • Application Summary: Carmofur is a highly potent acid ceramidase (AC) inhibitor . Ceramide influences cancer cell survival, growth, and death .
  • Results/Outcomes: Inhibition of AC activity sensitizes tumor cells to the effects of antineoplastic agents and radiation . Carmofur, much more effective than temozolomide, has been reported as the small-molecule drug capable of killing adult and pediatric glioblastomas .

Safety And Hazards

As with fluorouracil, Carmofur has been known to induce leukoencephalopathy, characterized by progressive damage to white matter in the brain with stroke-like symptoms . A clinical trial for small hepatocellular carcinoma was stopped prematurely because 56% of the treated patients had unacceptable side effects .

Future Directions

Carmofur has been shown to inhibit the SARS-CoV-2 main protease, and is therefore a promising lead compound to develop new antiviral treatment for COVID-19 . This suggests potential future directions for the use of Carmofur in antiviral therapies.

properties

IUPAC Name

5-fluoro-N-hexyl-2,4-dioxopyrimidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FN3O3/c1-2-3-4-5-6-13-10(17)15-7-8(12)9(16)14-11(15)18/h7H,2-6H2,1H3,(H,13,17)(H,14,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOCCBINRVIKJHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCNC(=O)N1C=C(C(=O)NC1=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2045941
Record name Carmofur
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Molecular Weight

257.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Carmofur

CAS RN

61422-45-5
Record name Carmofur
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Record name Carmofur [INN:JAN]
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Record name Carmofur
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Synthesis routes and methods

Procedure details

13.0g (0.10 mole) of 5-fluorouracil was suspended in 60 ml of dimethyl acetamide, then 14.0g (0.11 mole) of n-hexyl isocyanate was added thereto at room temperature and stirred at 50° C for 8 hours. After the reaction mixture was concentrated under reduced pressure, the residue was poured into 400 ml of water and resultant precipitate was filtered off. The precipitate was washed and dried and 19.3g (75.0% yield) of 5-fluoro-1-(n-hexylcarbamoyl)uracil was obtained.
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
M Lin, S Liang, F Jiang, J Xu, W Zhu, W Qian, Y Hu… - Immunology letters, 2017 - Elsevier
Dendritic cells (DCs) and cytokine-induced killer (CIK) cells have both shown activity as immunotherapy in some malignancies. Our aim was to prospective assess the effect of this …
Number of citations: 30 www.sciencedirect.com
D Gao, C Li, X Xie, P Zhao, X Wei, W Sun, HC Liu… - PloS one, 2014 - journals.plos.org
Gastric and colorectal cancers (GC and CRC) have poor prognosis and are resistant to chemo- and/or radiotherapy. In the present study, the prophylactic effects of dendritic cell (DC) …
Number of citations: 127 journals.plos.org
HT Ngo, P Van Pham - Biomedical Research and Therapy, 2021 - bmrat.biomedpress.org
… About 368 staged-IV breast cancer patients were recruited, and 188 patients were treated with one cycle of low-dose chemotherapy (Carmofure) and at least three cycles of four DC-CIK …
Number of citations: 1 bmrat.biomedpress.org
M Lin, S Liang, F Jiang, J Xu - Cell, 2011
Number of citations: 0

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